molecular formula C12H16O4S2 B12122809 Cyclohexanecarboxylic acid, 2-[(5-methyl-2-thienyl)sulfonyl]- CAS No. 893723-13-2

Cyclohexanecarboxylic acid, 2-[(5-methyl-2-thienyl)sulfonyl]-

Cat. No.: B12122809
CAS No.: 893723-13-2
M. Wt: 288.4 g/mol
InChI Key: ZZVCMJGYJPHEQH-UHFFFAOYSA-N
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Description

Cyclohexanecarboxylic acid, 2-[(5-methyl-2-thienyl)sulfonyl]- is an organic compound that belongs to the class of carboxylic acids. This compound is characterized by the presence of a cyclohexane ring attached to a carboxylic acid group, with a 2-[(5-methyl-2-thienyl)sulfonyl] substituent. It is a colorless oil that crystallizes near room temperature and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexanecarboxylic acid, 2-[(5-methyl-2-thienyl)sulfonyl]- can be synthesized through several methods. One common method involves the hydrogenation of benzoic acid to produce cyclohexanecarboxylic acid, which is then further reacted with 2-[(5-methyl-2-thienyl)sulfonyl] chloride under appropriate conditions to yield the desired compound .

Industrial Production Methods

In industrial settings, the production of cyclohexanecarboxylic acid, 2-[(5-methyl-2-thienyl)sulfonyl]- typically involves large-scale hydrogenation reactors and specialized equipment to handle the sulfonylation process. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarboxylic acid, 2-[(5-methyl-2-thienyl)sulfonyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclohexene derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Cyclohexene derivatives.

    Reduction: Cyclohexanol derivatives.

    Substitution: Various substituted cyclohexanecarboxylic acid derivatives.

Scientific Research Applications

Cyclohexanecarboxylic acid, 2-[(5-methyl-2-thienyl)sulfonyl]- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of cyclohexanecarboxylic acid, 2-[(5-methyl-2-thienyl)sulfonyl]- involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Cyclohexanecarboxylic acid, 2-[(5-methyl-2-thienyl)sulfonyl]- can be compared with other similar compounds such as:

    Cyclohexanecarboxylic acid: Lacks the sulfonyl group, resulting in different chemical properties and reactivity.

    Benzoic acid derivatives: Have an aromatic ring instead of a cyclohexane ring, leading to different chemical behavior.

    Sulfonyl-containing compounds: Share the sulfonyl group but may have different core structures, affecting their overall properties and applications.

The uniqueness of cyclohexanecarboxylic acid, 2-[(5-methyl-2-thienyl)sulfonyl]- lies in its specific combination of a cyclohexane ring, carboxylic acid group, and sulfonyl substituent, which imparts distinct chemical and physical properties.

Properties

CAS No.

893723-13-2

Molecular Formula

C12H16O4S2

Molecular Weight

288.4 g/mol

IUPAC Name

2-(5-methylthiophen-2-yl)sulfonylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C12H16O4S2/c1-8-6-7-11(17-8)18(15,16)10-5-3-2-4-9(10)12(13)14/h6-7,9-10H,2-5H2,1H3,(H,13,14)

InChI Key

ZZVCMJGYJPHEQH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)C2CCCCC2C(=O)O

Origin of Product

United States

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